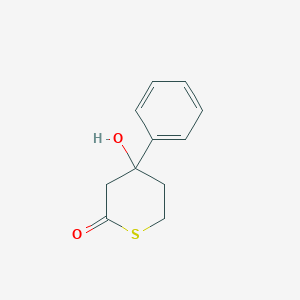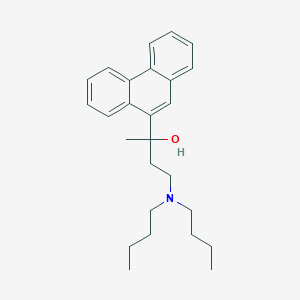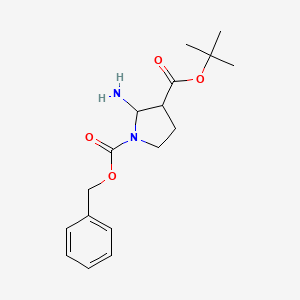
1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate is a complex organic compound that features both benzyl and tert-butyl protective groups. It is primarily used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate typically involves the protection of the amino and carboxyl groups of pyrrolidine. The process begins with the reaction of pyrrolidine with benzyl chloroformate and tert-butyl chloroformate under basic conditions to introduce the benzyl and tert-butyl protective groups, respectively .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with new functional groups replacing the benzyl or tert-butyl groups.
Wissenschaftliche Forschungsanwendungen
1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate involves its ability to act as a protecting group for amino and carboxyl functionalities. It stabilizes these groups during chemical reactions, preventing unwanted side reactions and allowing for selective transformations. The molecular targets include enzymes and receptors that interact with the protected amino and carboxyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-aminopyrrolidine-1-carboxylate: Similar in structure but lacks the benzyl group.
1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Contains a methyl group instead of a benzyl group.
Uniqueness
1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate is unique due to the presence of both benzyl and tert-butyl protective groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection is particularly useful in multi-step organic syntheses where selective deprotection is required .
Eigenschaften
Molekularformel |
C17H24N2O4 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)13-9-10-19(14(13)18)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11,18H2,1-3H3 |
InChI-Schlüssel |
JRBKUWVIXPIARC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCN(C1N)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





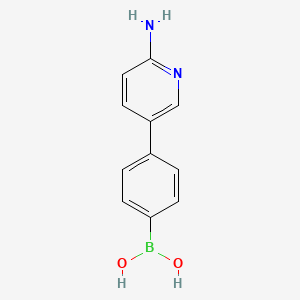
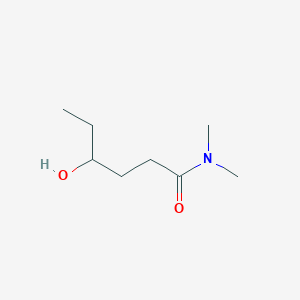
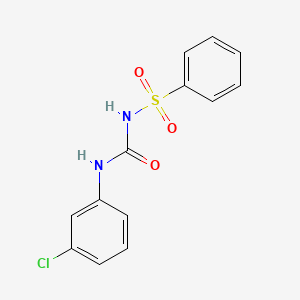
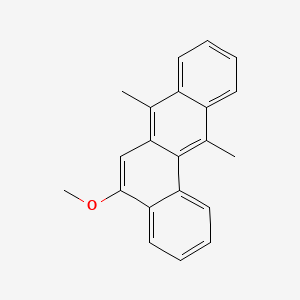
![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
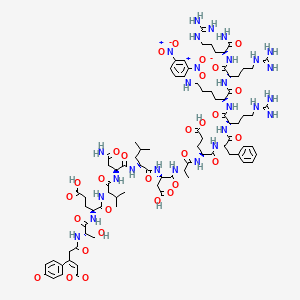
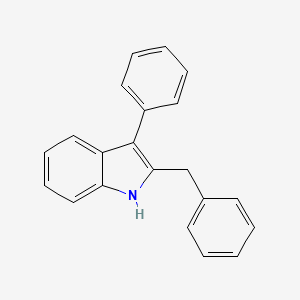
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
